- Diboron reagents in the deoxygenation of nitronesOrganic & Biomolecular Chemistry, 2023, 21(4), 807-816,
Cas no 939-23-1 (4-Phenylpyridine)
4-Phenylpyridine structure
4-Phenylpyridine Properties
Names and Identifiers
-
- 4-Phenylpyridine
- TIMTEC-BB SBB008518
- 4-Aza-1,1'-biphenyl
- 4-phenyl-pyridin
- p-Phenylpyridine
- Pyridine, 4-phenyl-
- 4-PYRIDYLBENZENE
- 4-AZABIPHENYL
- 4-Phenyl-pyridine
- phenylpyridine
- Pyridine,4-phenyl
- 4-Phenylpyridine (ACI)
- NSC 70375
- NSC 77935
- γ-Phenylpyridine
- 5SH
- MFCD00006420
- EN300-49165
- ?-Phenylpyridine
- FT-0619412
- CS-W018018
- UNII-452KD9YCG7
- 5-20-07-00549 (Beilstein Handbook Reference)
- NSC77935
- BDBM50121955
- 4-Phenylpyridin
- BRN 0110490
- EINECS 213-357-4
- DTXSID5022140
- CHEMBL109074
- 452KD9YCG7
- AC-5099
- Pyridine, phenyl-
- DS-14724
- phenyl-pyridine
- Q27258800
- CHEBI:173662
- 52642-16-7
- HMS2268O18
- AMY32754
- SMR000112292
- NS00039765
- MLS002206281
- InChI=1/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9
- SCHEMBL19003057
- SY021647
- NCGC00247406-01
- W-100225
- 4-Phenylpyridine, 97%
- NSC-77935
- SCHEMBL124353
- AKOS005255288
- P0162
- NSC70375
- NSC-70375
- 939-23-1
- DB-031355
- NSC 70375; NSC 77935; p-Phenylpyridine; gamma-Phenylpyridine
- +Expand
-
- MFCD00006420
- JVZRCNQLWOELDU-UHFFFAOYSA-N
- 1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
- N1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- 155.073499g/mol
- 0
- 2.6
- 0
- 1
- 1
- 155.073499g/mol
- 155.073499g/mol
- 12.9Ų
- 12
- 121
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
- 155.20
Experimental Properties
- 2.74860
- 12.89000
- 1.6210 (estimate)
- dissolution
- 281°C(lit.)
- 74.0 to 77.0 deg-C
- 111.1ºC
- Not determined
- dissolve in water
- 1.1088 (rough estimate)
4-Phenylpyridine Security Information
- GHS07
- UT7141000
- 3
- S26-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Cold storage
- 36/37/38
- Warning
- IRRITANT, KEEP COLD
- 10
4-Phenylpyridine Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Phenylpyridine Price
4-Phenylpyridine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium (WA30 anion exchange resin) Solvents: Dimethylacetamide ; 12 h, 80 °C
Reference
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective HydrogenationAdvanced Synthesis & Catalysis, 2017, 359(13), 2269-2279,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene , Water
Reference
- Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosphine)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichloro(dicyclohexylphenylphosphine)[tris(1,1-dimethylethyl)phosphine]palladium (polypropylene-bound) Solvents: Ethanol , Water ; 15 h, 75 °C
Reference
- Tunable Palladium-FibreCats for Aryl Chloride Suzuki Coupling with Minimal Metal LeachingOrganometallics, 2008, 27(21), 5605-5611,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C
Reference
- Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalystJournal of Organometallic Chemistry, 2003, 687(2), 327-336,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ; 3.5 h, reflux
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Reference
- Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacyclesJournal of Organometallic Chemistry, 2002, 663(1-2), 46-57,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene
Reference
- Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalystTetrahedron Letters, 2001, 42(33), 5659-5662,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene
Reference
- Efficient catalytic conversion of pyridine N-oxides to pyridine with an oxorhenium(V) catalystOrganic Letters, 2000, 2(22), 3525-3526,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Magnesium oxide , 2759016-37-8 Solvents: 1,2-Dimethoxyethane ; 24 h, 100 °C
Reference
- Molecular engineered palladium single atom catalysts with an M-C1N3 subunit for Suzuki couplingJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(18), 11427-11432,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: (SP-5-15)-[4-Methyl-2,7,12,17-tetraphenyl-4,21,22,23-tetraazapentacyclo[16.2.1.1… Solvents: Toluene ; 24 h, 80 °C
Reference
- Cooperation between metal and ligand in oxygen atom transport by N-confused porphyrin oxorhenium(V) complexesDalton Transactions, 2012, 41(30), 9154-9157,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C
Reference
- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C
Reference
- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxidesChemistry - A European Journal, 2011, 17(6), 1768-1772,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Dichloromethane ; 1 h, 23 °C
Reference
- Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexesTetrahedron Letters, 2008, 49(9), 1488-1491,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Toluene ; 1 h, 26 °C
Reference
- Re(VII) complex of N-fused tetraphenylporphyrinChemical Communications (Cambridge, 2005, (36), 4589-4591,
4-Phenylpyridine Raw materials
- 4-bromopyridine
- 4-Phenylpyridine N-oxide
- 4-Iodopyridine
- 4-Bromopyridine hydrochloride
- 4-Chloropyridine
- Phenylboronic acid
4-Phenylpyridine Preparation Products
4-Phenylpyridine Suppliers
J&K Scientific
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(CAS:939-23-1)
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(CAS:939-23-1)
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4-Phenylpyridine Related Literature
-
Beatriz Lanta?o,Sebastián Barata-Vallejo,Al Postigo Org. Biomol. Chem. 2018 16 6718
-
2. 304. Interaction at a distance in conjugated systems. Part I. The basicities of (amino- and nitro-phenyl)-pyridines and -pyridine 1-oxidesA. R. Katritzky,P. Simmons J. Chem. Soc. 1960 1511
-
J. D. Cook,B. J. Wakefield J. Chem. Soc. C 1969 2376
-
4. Co-ordination compounds of organotin halides with 4,4′-bipyridylR. C. Poller,D. L. B. Toley J. Chem. Soc. A 1967 1578
-
5. CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridinesRobert Forsyth,Frank Lee Pyman J. Chem. Soc. 1926 129 2912
-
Liang Zhao,Ran Duan,Peng-Fei Zhuang,Hui Zheng,Cheng-Qi Jiao,Jun-Li Wang,Cheng He,Tao Liu Dalton Trans. 2015 44 12613
-
H. H. Huang J. Chem. Soc. D 1969 815a
-
8. 361. N-oxides and related compounds. Part XI. Mononitration of 2-, 3-, and 4-phenyl- and 2- and 4-benzyl-pyridine 1-oxideA. R. Hands,A. R. Katritzky J. Chem. Soc. 1958 1754
-
Liang Zhao,Ran Duan,Peng-Fei Zhuang,Hui Zheng,Cheng-Qi Jiao,Jun-Li Wang,Cheng He,Tao Liu Dalton Trans. 2015 44 12613
-
Di Lu,Lele Wen,Lixin Xue RSC Adv. 2016 6 71431
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